Spectroscopic Characterization of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione: A Predictive Technical Guide
Spectroscopic Characterization of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione: A Predictive Technical Guide
This technical guide provides a detailed predictive analysis of the spectroscopic data (NMR, IR, MS) for 6-Amino-1-butyl-1H-pyrimidine-2,4-dione, a substituted uracil derivative of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely available in public-domain literature, this document synthesizes data from closely related analogs to offer a robust and scientifically grounded interpretation of its expected spectroscopic signature. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel heterocyclic compounds.
Introduction and Molecular Structure
6-Amino-1-butyl-1H-pyrimidine-2,4-dione belongs to the class of N-substituted 6-aminouracils. The uracil scaffold is a fundamental component of nucleic acids, and its derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.[1] The introduction of an N1-butyl group can significantly influence the compound's lipophilicity, solubility, and interaction with biological targets. Accurate spectroscopic characterization is therefore a critical step in the verification of its synthesis and in understanding its chemical properties.
The molecular structure of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione is presented below. The subsequent sections will detail the predicted spectroscopic features based on this structure.
Caption: Molecular Structure of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 6-Amino-1-butyl-1H-pyrimidine-2,4-dione are based on data from analogous N1-alkylated 6-aminouracils.[2]
Predicted ¹H NMR Data
The expected proton NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the butyl chain, the pyrimidine ring, and the amino and amide protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃ (butyl) | ~ 0.9 | Triplet | 3H | ~ 7 |
| CH₂-CH₃ (butyl) | ~ 1.3 | Sextet | 2H | ~ 7 |
| N-CH₂-CH₂ (butyl) | ~ 1.6 | Quintet | 2H | ~ 7 |
| N-CH₂ (butyl) | ~ 3.7 | Triplet | 2H | ~ 7 |
| C5-H | ~ 5.0 | Singlet | 1H | - |
| NH₂ | ~ 6.5 | Broad Singlet | 2H | - |
| N3-H | ~ 10.5 | Singlet | 1H | - |
Causality Behind Predictions:
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Butyl Chain: The chemical shifts and multiplicities of the butyl group are standard for an n-alkyl chain. The terminal methyl group (CH₃) is expected around 0.9 ppm as a triplet due to coupling with the adjacent methylene group. The two internal methylene groups will appear as multiplets (sextet and quintet) in the 1.3-1.7 ppm region. The methylene group attached to the N1 atom is deshielded by the electronegative nitrogen and the pyrimidine ring, thus its signal is predicted to be further downfield at approximately 3.7 ppm.
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C5-H: The lone proton on the pyrimidine ring at the C5 position is vinylic and is situated between two carbonyl groups and adjacent to an amino group, leading to a predicted singlet at around 5.0 ppm.
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NH₂ and N3-H: The amino (NH₂) and amide (N3-H) protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on solvent and concentration. In DMSO-d₆, the NH₂ protons are expected around 6.5 ppm, while the N3-H proton, being part of an amide, will be significantly downfield, around 10.5 ppm.[3]
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide complementary information on the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C H₃ (butyl) | ~ 14 |
| C H₂-CH₃ (butyl) | ~ 20 |
| N-CH₂-C H₂ (butyl) | ~ 30 |
| N-C H₂ (butyl) | ~ 45 |
| C5 | ~ 90 |
| C6 | ~ 150 |
| C2 | ~ 155 |
| C4 | ~ 165 |
Causality Behind Predictions:
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Butyl Chain: The chemical shifts of the butyl carbons are typical for an aliphatic chain, with the N-attached carbon being the most deshielded.
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Pyrimidine Ring: The C5 carbon, bonded to a proton, is expected to be the most upfield of the ring carbons. The C2 and C4 carbons are carbonyl carbons and will be significantly downfield. The C6 carbon, attached to the amino group, is also expected to be in the downfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands are based on characteristic frequencies for uracil derivatives and primary amines.[1]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching (NH₂ and N3-H) | 3400 - 3100 | Medium-Strong, Broad |
| C-H Stretching (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretching (Amide) | 1710 - 1650 | Strong |
| N-H Bending (NH₂) | 1650 - 1600 | Medium-Strong |
| C=C Stretching | 1600 - 1550 | Medium |
Interpretation of IR Data:
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The broad band in the 3400-3100 cm⁻¹ region is characteristic of N-H stretching vibrations from both the amino group and the amide N3-H, likely with contributions from hydrogen bonding.[4]
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The sharp peaks between 3000 and 2850 cm⁻¹ are indicative of the C-H stretching of the butyl group.
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A very strong absorption band is expected in the 1710-1650 cm⁻¹ region, corresponding to the stretching vibrations of the two carbonyl (C=O) groups of the uracil ring.
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The N-H bending vibration of the primary amino group typically appears around 1650-1600 cm⁻¹, which may overlap with the C=O stretching band.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Amino-1-butyl-1H-pyrimidine-2,4-dione (Molecular Formula: C₈H₁₃N₃O₂, Molecular Weight: 183.21 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for 6-Amino-1-butyl-1H-pyrimidine-2,4-dione in EI-MS.
Interpretation of Mass Spectrum:
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Molecular Ion (M⁺): A peak at m/z = 183 corresponding to the molecular ion is expected.
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Alpha-Cleavage: Cleavage of the C-C bond alpha to the N1 atom of the pyrimidine ring can lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment at m/z = 140.
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McLafferty Rearrangement: A McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen from the butyl chain to the pyrimidine ring, followed by the elimination of butene (C₄H₈), leading to a fragment ion at m/z = 127. This fragment corresponds to the protonated 6-aminouracil core.
Experimental Protocols
For researchers aiming to synthesize and characterize 6-Amino-1-butyl-1H-pyrimidine-2,4-dione, the following general experimental protocols are recommended.
Synthesis
A common route for the synthesis of N1-alkylated 6-aminouracils involves the alkylation of 6-aminouracil with an appropriate alkyl halide (in this case, 1-bromobutane or 1-iodobutane) in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or DMSO. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step-by-Step Synthesis Protocol:
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To a solution of 6-aminouracil in DMF, add a suitable base (e.g., 1.1 equivalents of K₂CO₃).
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Stir the mixture at room temperature for 30 minutes.
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Add 1-bromobutane (1.0-1.2 equivalents) dropwise to the suspension.
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Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC until the starting material is consumed.
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After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis
NMR:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
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Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data using appropriate software and assign the signals based on chemical shifts, coupling constants, and correlations.
IR:
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Prepare a sample of the solid compound as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands for the key functional groups.
MS:
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Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization for LC-MS or Electron Ionization for GC-MS).
-
Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.
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For high-resolution mass spectrometry (HRMS), determine the accurate mass to confirm the elemental composition.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione. By leveraging data from structurally similar compounds, we have outlined the expected NMR, IR, and MS data, offering a valuable resource for the identification and characterization of this and related molecules. The provided protocols offer a starting point for the empirical validation of these predictions in a laboratory setting. As with any predictive analysis, experimental verification remains the gold standard for structural elucidation.
References
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MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Retrieved from [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC - NIH. Retrieved from [Link]
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NIST. (n.d.). 2(1H)-Pyrimidinethione, 4,6-diamino-. NIST WebBook. Retrieved from [Link]
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PubChem. (n.d.). 6-Amino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. PubChem. Retrieved from [Link]
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Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. (n.d.). PMC - NIH. Retrieved from [Link]
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Bayrak, C. (2012). Vibrational Spectroscopic Study of 6-Aminouracil Tetracyanonickelate Complexes. DergiPark. Retrieved from [Link]
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SciRP.org. (n.d.). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. SciRP.org. Retrieved from [Link]
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Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. Retrieved from [Link]
